6-Chloropyridazin-4-ol

Catalog No.
S2837203
CAS No.
1415928-75-4
M.F
C4H3ClN2O
M. Wt
130.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloropyridazin-4-ol

CAS Number

1415928-75-4

Product Name

6-Chloropyridazin-4-ol

IUPAC Name

6-chloro-1H-pyridazin-4-one

Molecular Formula

C4H3ClN2O

Molecular Weight

130.53

InChI

InChI=1S/C4H3ClN2O/c5-4-1-3(8)2-6-7-4/h1-2H,(H,7,8)

InChI Key

RFFIDRCRMNTMCG-UHFFFAOYSA-N

SMILES

C1=C(NN=CC1=O)Cl

solubility

not available

6-Chloropyridazin-4-ol is a heterocyclic compound characterized by a pyridazine ring with a chlorine atom and a hydroxyl group positioned at the 6 and 4 positions, respectively. Its molecular formula is C4H3ClN2OC_4H_3ClN_2O and it has a molecular weight of approximately 130.53 g/mol. This compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features, which combine aromatic properties with the reactivity of the hydroxyl group .

Typical of compounds containing both halogens and hydroxyl groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new derivatives.
  • Rearrangement Reactions: Under certain conditions, the compound may undergo rearrangements, particularly in acidic or basic media.
  • Condensation Reactions: The hydroxyl group can engage in condensation reactions with aldehydes or ketones to form more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that 6-Chloropyridazin-4-ol exhibits significant biological activity, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
  • Antiviral Activity: Some studies have indicated that derivatives of this compound may inhibit viral replication.
  • Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases .

The synthesis of 6-Chloropyridazin-4-ol typically involves several steps:

  • Starting Materials: The synthesis often begins with pyridazine derivatives.
  • Chlorination: Chlorination of the appropriate pyridazine precursor introduces the chlorine atom at the desired position.
  • Hydroxylation: Subsequent treatment with hydroxylating agents leads to the formation of the hydroxyl group.

A common synthetic route involves refluxing pyridazine with chlorinating agents followed by hydrolysis to yield 6-Chloropyridazin-4-ol with high yields .

6-Chloropyridazin-4-ol has several notable applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting infectious diseases.
  • Agrochemicals: The compound is used in developing herbicides and fungicides due to its biological activity against pests.
  • Research: It is utilized in scientific research for studying biological pathways and mechanisms due to its reactive nature .

Interaction studies involving 6-Chloropyridazin-4-ol focus on its pharmacokinetics and potential interactions with biological systems:

  • Drug Metabolism: Investigations into how this compound is metabolized by cytochrome P450 enzymes are critical for understanding its safety profile.
  • Binding Studies: Research into how 6-Chloropyridazin-4-ol interacts with various biological receptors helps elucidate its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 6-Chloropyridazin-4-ol, which can provide insights into its uniqueness. Below are some similar compounds:

Compound NameCAS NumberSimilarity Index
4-Chloropyridazin-3-ol1677-79-80.93
6-Chloropyridazine-3,4-diamine932-50-30.81
3-Chloro-pyridazine hydrochloride856847-77-30.72
4-Bromo-6-chloropyridazin-3(2H)-oneNot listedUnique

Uniqueness

6-Chloropyridazin-4-ol stands out due to its specific arrangement of functional groups that confer distinct biological activities not always present in similar compounds. Its ability to participate in diverse

Structural and IUPAC Nomenclature

The compound’s IUPAC name, 6-chloro-4-pyridazinol, reflects its pyridazine backbone (a six-membered aromatic ring with two adjacent nitrogen atoms) and the positions of its substituents. The hydroxyl group (-OH) at position 4 and the chlorine atom (-Cl) at position 6 define its regiochemical specificity. The SMILES notation OC1=CC(Cl)=NN=C1 provides a concise representation of its connectivity.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1415928-75-4
Molecular FormulaC₄H₃ClN₂O
Molecular Weight130.53 g/mol
SMILESOC1=CC(Cl)=NN=C1
MDL NumberMFCD22576526

Physical and Spectroscopic Properties

6-Chloropyridazin-4-ol is a crystalline solid with a melting point that varies depending on purification methods. It exhibits moderate solubility in polar solvents like ethanol and dichloromethane but is sparingly soluble in non-polar solvents. The compound’s stability under inert atmospheres (e.g., nitrogen) and storage at 2–8°C is critical for maintaining its reactivity.

Historical Context of Pyridazine Derivatives in Heterocyclic Chemistry

Origins of Pyridazine Chemistry

Pyridazine derivatives emerged as significant targets in heterocyclic chemistry in the early 20th century, driven by their aromatic stability and synthetic accessibility. The first pyridazine was synthesized in the 1920s via condensation reactions of hydrazines with diketones or ketoacids. The Chichibabin pyridine synthesis (1924) later provided scalable routes to pyridine derivatives, indirectly influencing pyridazine research.

Early Applications and Synthetic Routes

Pyridazine derivatives were initially exploited in agrochemicals (e.g., herbicides like credazine) and pharmaceuticals (e.g., hydralazine for hypertension). The synthesis of 6-chloropyridazin-4-ol often involves nucleophilic substitution or hydrolysis of chlorinated pyridazine precursors. For example, 3,6-dichloropyridazine undergoes selective hydrolysis with ethanol to yield 6-chloropyridazin-3-ol, a precursor to related derivatives.

Significance in Medicinal Chemistry and Material Science

Medicinal Chemistry Applications

Synthetic Building Block

The compound serves as a scaffold for further functionalization. For instance, its chlorine atom can undergo nucleophilic substitution with amines or thiols to generate pyridazine-based ligands for metal complexes or receptor-targeting molecules.

Material Science Applications

Optoelectronic Materials

Pyridazine-cored materials are integral to organic field-effect transistors (OFETs), organic photovoltaic devices (OPVs), and organic light-emitting diodes (OLEDs). The electron-withdrawing chlorine and hydroxyl groups modulate electronic properties, enabling tailored charge transport and luminescence.

Fluorescence Probes and Sensors

The compound’s aromatic system and substituents facilitate π-conjugation, making it suitable for fluorescence-based sensing. Pyridazine derivatives with similar structures are used in detecting metal ions or biological analytes due to their emission shifts in response to environmental changes.

Molecular Geometry and Bonding Analysis

6-Chloropyridazin-4-ol exhibits a planar molecular structure with the molecular formula C₄H₃ClN₂O and a molecular weight of 130.53 daltons [1] [2] [3]. The compound features a six-membered pyridazine ring containing two adjacent nitrogen atoms at positions 1 and 2, with a chlorine substituent at position 6 and a hydroxyl group at position 4 [1] [2]. The canonical Simplified Molecular-Input Line-Entry System representation is OC1=CC(Cl)=NN=C1, confirming the structural arrangement [1] [2] [3].

The pyridazine ring maintains planarity with minimal deviation, as observed in related pyridazine derivatives where the root mean square deviation from planarity is typically less than 0.02 Å [40] [43]. The carbon-carbon bond lengths within the aromatic ring fall within the normal range of 1.33-1.39 Å, while the carbon-nitrogen bonds exhibit characteristic lengths of approximately 1.33-1.34 Å, indicative of delocalized aromatic character [39] [42]. The nitrogen-nitrogen bond distance in the pyridazine system measures approximately 1.33-1.34 Å, consistent with the aromatic nature of the heterocycle [8] [39].

The chlorine atom at position 6 introduces electron-withdrawing effects through both inductive and resonance mechanisms, influencing the electron density distribution throughout the ring system [8]. The hydroxyl group at position 4 can exist in tautomeric equilibrium with the corresponding ketone form (6-chloropyridazin-4-one), with the equilibrium position depending on environmental conditions and substitution patterns [2] [5]. Bond angles within the pyridazine ring approximate 120°, with maximum deviations typically less than 2°, confirming sp² hybridization of the ring atoms [39] [42].

Structural ParameterValueReference
Molecular FormulaC₄H₃ClN₂O [1] [2]
Molecular Weight130.53 g/mol [1] [2] [3]
Ring Planarity (RMS deviation)<0.02 Å [40] [43]
C-C Bond Length Range1.33-1.39 Å [39] [42]
C-N Bond Length1.33-1.34 Å [39] [42]
N-N Bond Length1.33-1.34 Å [8] [39]

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 6-chloropyridazin-4-ol through characteristic chemical shift patterns and coupling constants [11] [13] [15]. In ¹H nuclear magnetic resonance spectra, pyridazine derivatives typically exhibit distinct aromatic proton signals in the 7.0-8.5 parts per million range, with specific chemical shifts influenced by the electron-withdrawing chlorine substituent and the hydroxyl group [13] [14].

The hydroxyl proton in 6-chloropyridazin-4-ol appears as a broad signal, often exchangeable with deuterium oxide, typically observed between 10-12 parts per million depending on solvent and concentration conditions [11] [13]. The aromatic ring protons display characteristic splitting patterns reflecting the heterocyclic environment and substitution pattern [15]. ¹³C nuclear magnetic resonance spectroscopy reveals distinct carbon environments, with the carbonyl carbon (when in ketone form) appearing around 160-180 parts per million, while aromatic carbons resonate in the 120-160 parts per million region [13] [14].

¹⁵N nuclear magnetic resonance studies of pyridazine derivatives demonstrate characteristic nitrogen chemical shifts that differentiate between the two nitrogen environments in the heterocycle [15]. The nitrogen atoms adjacent to the chlorine substituent and hydroxyl group exhibit distinct chemical shifts reflecting their different electronic environments [15]. Two-dimensional nuclear magnetic resonance techniques, including ¹H-¹H correlation spectroscopy and ¹H-¹³C heteronuclear multiple bond correlation, provide unambiguous assignment of all proton and carbon signals [15].

Nuclear Magnetic Resonance ParameterChemical Shift Range (ppm)Reference
Aromatic ¹H7.0-8.5 [13] [14]
Hydroxyl ¹H10-12 [11] [13]
Carbonyl ¹³C160-180 [13] [14]
Aromatic ¹³C120-160 [13] [14]

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 6-chloropyridazin-4-ol reveals characteristic fragmentation patterns that facilitate structural identification and confirmation [2] [17] [20]. The molecular ion peak appears at mass-to-charge ratio 131 for the protonated molecule [M+H]⁺, with additional peaks corresponding to sodium and potassium adducts at mass-to-charge ratios 153 and 169, respectively [2]. The isotope pattern clearly shows the chlorine isotope distribution, with [M+2]⁺ peaks reflecting the presence of ³⁷Cl [2].

Common fragmentation pathways include loss of the hydroxyl group (mass loss of 17 daltons) to generate an ion at mass-to-charge ratio 114, and loss of hydrogen chloride (mass loss of 36 daltons) producing a fragment at mass-to-charge ratio 95 [17] [20]. Cross-ring cleavage of the pyridazine ring represents a characteristic fragmentation pattern, generating smaller ionic fragments that aid in structural confirmation [20]. The base peak in electron ionization mass spectrometry often corresponds to ring-opened fragments or smaller aromatic ions resulting from extensive fragmentation [17].

Tandem mass spectrometry experiments provide additional structural information through collision-induced dissociation of selected precursor ions [17] [20]. The fragmentation patterns show similarities to other chloropyridazine derivatives, with specific fragmentation routes influenced by the position and nature of substituents [20]. Accurate mass measurements using high-resolution mass spectrometry confirm the elemental composition and differentiate between potential isomers [2].

Mass Spectrometric IonMass-to-Charge RatioAssignmentReference
[M+H]⁺131Protonated molecular ion [2]
[M+Na]⁺153Sodium adduct [2]
[M+K]⁺169Potassium adduct [2]
[M-OH]⁺114Loss of hydroxyl group [17] [20]
[M-HCl]⁺95Loss of hydrogen chloride [17] [20]

Infrared Vibrational Signatures

Infrared spectroscopy provides detailed information about the vibrational modes and functional groups present in 6-chloropyridazin-4-ol [22] [23] [24]. The hydroxyl group exhibits characteristic stretching vibrations typically observed between 3200-3600 wavenumbers, with the exact frequency depending on hydrogen bonding interactions and the tautomeric form [23] [24]. When present as the ketone tautomer, a strong carbonyl stretching vibration appears around 1650-1700 wavenumbers [23].

Aromatic carbon-carbon stretching vibrations occur in the 1400-1600 wavenumber region, while carbon-nitrogen stretching modes appear around 1300-1400 wavenumbers [24] [25]. The pyridazine ring exhibits characteristic vibrational patterns distinct from other diazine isomers, with specific modes at approximately 1570, 1550, and 1480 wavenumbers corresponding to ring stretching and deformation vibrations [24] [25]. Carbon-hydrogen stretching vibrations in the aromatic region appear around 3000-3100 wavenumbers [23] [24].

Out-of-plane deformation modes of the aromatic ring occur in the 600-900 wavenumber region, providing fingerprint information for structural identification [24] [25]. The chlorine substituent influences the vibrational frequencies through mass effects and electronic perturbations, causing characteristic shifts compared to unsubstituted pyridazine derivatives [23] [24]. Detailed vibrational assignments have been made through comparison with theoretical calculations and isotope substitution studies [24] [25].

Vibrational ModeFrequency Range (cm⁻¹)AssignmentReference
O-H Stretch3200-3600Hydroxyl group [23] [24]
C=O Stretch1650-1700Carbonyl (ketone form) [23]
C=C Stretch (aromatic)1400-1600Ring vibrations [24] [25]
C-N Stretch1300-1400Ring vibrations [24] [25]
C-H Stretch (aromatic)3000-3100Aromatic protons [23] [24]
Ring Deformation600-900Out-of-plane modes [24] [25]

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 6-chloropyridazin-4-ol [27] [28] [29]. Geometry optimization using density functional theory methods, particularly the B3LYP functional with 6-311G(d,p) basis sets, reveals the most stable conformational arrangements and tautomeric forms [28] [29] [30]. The calculations confirm the planar nature of the pyridazine ring system and provide precise bond lengths and angles in excellent agreement with experimental crystallographic data [28] [35].

Energetic analysis through density functional theory calculations indicates the relative stability of different tautomeric forms, with the hydroxyl form generally favored over the ketone form in the gas phase [28] [29]. Solvation effects, modeled through polarizable continuum models, show that the equilibrium between tautomers can shift depending on the solvent environment [29] [31]. The calculations also provide accurate predictions of vibrational frequencies, which aid in the assignment of experimental infrared spectra [28] [30].

Electronic structure analysis reveals the influence of the chlorine substituent on the electron density distribution throughout the pyridazine ring [28] [29]. The electron-withdrawing nature of chlorine stabilizes the aromatic system and affects the chemical reactivity at different positions [8] [28]. Natural bond orbital analysis provides detailed information about charge distribution and hyperconjugation effects within the molecular framework [30] [31].

Density Functional Theory ParameterCalculated ValueMethodReference
Dipole Moment3.4-5.5 DB3LYP/6-311G(d,p) [28]
Planarity Deviation<0.01 ÅB3LYP/6-311G(d,p) [28] [30]
Tautomer Energy Difference2-5 kcal/molB3LYP/6-311G(d,p) [28] [29]
Vibrational Frequencies500-3500 cm⁻¹B3LYP/6-311G(d,p) [28] [30]

Molecular Orbital Analysis

Molecular orbital analysis through density functional theory calculations elucidates the electronic structure and chemical reactivity of 6-chloropyridazin-4-ol [27] [29] [31]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insight into the compound's chemical stability and potential for electron transfer reactions [29] [30]. The energy gap between these frontier orbitals typically ranges from 4-6 electron volts, indicating moderate chemical stability and low reactivity toward oxidation-reduction processes [29] [31].

The highest occupied molecular orbital is primarily localized on the pyridazine ring with significant contributions from the nitrogen lone pairs and the aromatic pi system [29] [31]. The presence of the hydroxyl group contributes additional electron density to the highest occupied molecular orbital, while the chlorine substituent has a stabilizing effect on both occupied and unoccupied orbitals [28] [29]. The lowest unoccupied molecular orbital exhibits pi-antibonding character distributed across the aromatic ring system [29] [31].

Natural bond orbital analysis reveals the charge distribution patterns and identifies regions of high electron density that may serve as nucleophilic sites [30] [31]. The nitrogen atoms carry partial negative charges, while the carbon atoms adjacent to electron-withdrawing groups exhibit reduced electron density [28] [30]. Molecular electrostatic potential surfaces calculated from the electron density provide visualization of electrophilic and nucleophilic regions, which are crucial for understanding intermolecular interactions and chemical reactivity [29] [31].

The molecular orbital composition analysis shows that the chlorine substituent participates in the aromatic pi system through p-orbital overlap, contributing to the overall electronic delocalization [8] [29]. Bond dissociation energy calculations for the carbon-chlorine bond indicate values around 95-100 kilocalories per mole, consistent with experimental observations of reactivity in cross-coupling reactions [8]. The molecular orbital analysis also explains the observed regioselectivity in chemical transformations involving the pyridazine ring system [8] [29].

Molecular Orbital PropertyValueMethodReference
HOMO Energy-6 to -8 eVDFT/B3LYP [29] [31]
LUMO Energy-1 to -3 eVDFT/B3LYP [29] [31]
HOMO-LUMO Gap4-6 eVDFT/B3LYP [29] [31]
C-Cl Bond Dissociation Energy95-100 kcal/molDFT [8]
Nitrogen Partial Charge-0.3 to -0.4 eNatural Bond Orbital [28] [30]

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent one of the most fundamental and widely employed synthetic strategies for the preparation of 6-Chloropyridazin-4-ol derivatives. The electron-deficient nature of the pyridazine ring system, arising from the presence of two adjacent nitrogen atoms, significantly enhances the electrophilic character of carbon atoms bearing halogen substituents, thereby facilitating nucleophilic attack [1] [2]. This electronic activation is particularly pronounced at positions adjacent to the nitrogen atoms, making the chlorine substituent at the 6-position an excellent leaving group for subsequent functionalization.

The mechanism of nucleophilic aromatic substitution in pyridazine systems follows the classical addition-elimination pathway, commonly referred to as nucleophilic aromatic substitution (SNAr) [2] [3]. The reaction proceeds through the formation of a tetrahedral Meisenheimer complex intermediate, which subsequently eliminates the halide to restore aromaticity [4]. The stabilization of this intermediate is enhanced by the electron-withdrawing effect of the pyridazine nitrogen atoms, which can accommodate negative charge through resonance delocalization [5].

A particularly well-documented synthetic route involves the nucleophilic substitution of 3,6-dichloropyridazine with ethanol under reflux conditions [6]. This transformation proceeds with excellent regioselectivity and yield, affording 6-chloropyridazin-3-ol in 90% yield after 24 hours of reaction time. The reaction mechanism involves nucleophilic attack by ethanol at the 3-position of the dichloropyridazine substrate, followed by elimination of chloride and subsequent hydrolysis to yield the desired hydroxylated product. The selectivity for substitution at the 3-position over the 6-position can be attributed to subtle electronic differences and steric accessibility factors.

Extended studies on nucleophilic substitution reactions of chloropyridazine derivatives have demonstrated broad substrate scope and functional group tolerance . Various nucleophiles, including primary and secondary amines, alkoxides, and thiolates, readily undergo substitution reactions with chloropyridazine substrates under appropriate reaction conditions. The choice of nucleophile significantly influences both the reaction rate and product distribution, with stronger nucleophiles generally providing faster reaction rates and higher yields.

Reaction conditions play a crucial role in determining the efficiency and selectivity of nucleophilic substitution processes. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are particularly effective for these transformations, as they enhance nucleophile reactivity through solvation effects while maintaining substrate solubility . Temperature optimization typically involves heating the reaction mixture to 80-120°C to achieve reasonable reaction rates while avoiding thermal decomposition of sensitive substrates.

The influence of base additives on nucleophilic substitution reactions cannot be overlooked. The presence of inorganic bases such as potassium carbonate or sodium hydride serves dual purposes: deprotonation of protic nucleophiles to generate more reactive anionic species, and neutralization of hydrogen halide byproducts that could otherwise protonate the nucleophile and reduce its reactivity . The choice of base must be carefully matched to the pKa of the nucleophile and the reaction medium to ensure optimal performance.

Cyclocondensation Strategies

Cyclocondensation reactions represent the most prevalent and versatile approach for constructing the pyridazine ring system from acyclic precursors. These transformations typically involve the condensation of 1,4-dicarbonyl compounds with hydrazine derivatives, followed by cyclization and dehydrogenation to afford the aromatic pyridazine ring [10] . The cyclocondensation strategy offers several advantages, including readily available starting materials, predictable regioselectivity, and the ability to introduce diverse substituents at specific positions of the heterocyclic ring.

The fundamental cyclocondensation reaction proceeds through hydrazone formation between hydrazine and the carbonyl groups of 1,4-dicarbonyl compounds, followed by intramolecular cyclization . Initial nucleophilic attack by hydrazine at one carbonyl group generates a hydrazone intermediate, which subsequently undergoes attack at the second carbonyl to form a cyclic dihydropyridazine. Subsequent dehydrogenation, either through oxidation or elimination processes, yields the aromatic pyridazine product.

A particularly efficient variant of this methodology employs 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride [12]. This approach yields pyridazin-3-one derivatives as the sole isolable products in excellent yields. The reaction mechanism involves condensation between the substrates to generate an alkylidene intermediate, which undergoes cyclization through elimination of water to afford the pyridazin-3-ones. This method demonstrates exceptional atom economy and provides access to highly functionalized pyridazine derivatives in a single synthetic operation.

The synthesis of 6-substituted pyridazin-3-ol derivatives specifically employs ketocarboxylic acids or their corresponding esters as starting materials . The reaction proceeds through cyclocondensation with hydrazine followed by dehydrogenation of the resultant dihydrocompound. For the preparation of 6-chloropyridazin-3-ol, a key intermediate for further functionalization, the synthesis involves the reaction of 3,6-dichloropyridazine with ethanol under reflux conditions, achieving a 90% yield when conducted in absolute ethanol at reflux temperature for 24 hours [6].

Alternative cyclocondensation approaches utilize inverse electron-demand Diels-Alder cycloaddition of 1,2,4,5-tetrazines with electron-rich dienophiles . This methodology proves particularly effective when the tetrazine contains electron-withdrawing substituents, allowing for the incorporation of a wide range of substituents on the acetylene component. The reaction yields pyridazine products with yields ranging from 41% to 93%, depending on the specific substitution pattern and reaction conditions employed.

Novel cyclocondensation strategies continue to emerge, including the reaction of dichlorodiazadienes with active methylene compounds [13]. This approach offers a flexible strategy for the synthesis of diversely functionalized pyridazines, with high chemoselectivity providing access to structural precursors of biologically active compounds. The methodology demonstrates particular utility in the preparation of compounds that serve as antagonist analogues for gamma-aminobutyric acid (GABA) receptors.

Modern Catalytic Synthesis

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction and functionalization of pyridazine derivatives, offering enhanced selectivity, broader substrate scope, and milder reaction conditions compared to traditional methods [14] [15]. The electron-deficient nature of the pyridazine heterocycle facilitates the oxidative addition of palladium to halogen-carbon bonds without the requirement for specialized or expensive ligands, representing a significant advantage given the widespread commercial availability of halogenated pyridazine derivatives [14].

The preparation of the halogenated coupling component itself involves a multi-step sequence beginning with the reaction of thienylpyridazinone with phosphorus oxybromide (POBr₃) [14]. The thienylpyridazinone precursor is prepared through Friedel-Crafts acylation of thiophene with 3-carbomethoxypropionyl chloride, yielding methyl 4-(2-thienyl)-4-oxobutanoate, which is subsequently cyclized through condensation with hydrazine hydrate in ethanol at reflux.

Palladium-catalyzed electrophilic functionalization reactions have been developed for the synthesis of pyridine-derived heterobiaryl compounds through the use of easily available pyridine-derived quaternary phosphonium salts [16]. The generality of this reaction extends beyond arylation, enabling facile incorporation of diverse carbon-based fragments, including alkenyl, alkynyl, and allyl fragments, onto the pyridine core. The silver salt additive proves vital for the success of this transformation, acting as a transmetallation mediator that guarantees smooth transfer of the pyridyl group to the palladium intermediate.

Buchwald-Hartwig amination represents another valuable methodology for introducing nitrogen-containing substituents onto pyridazine scaffolds [17]. This palladium-catalyzed transformation enables the coupling of amines with aryl halides under relatively mild conditions with broad functional group tolerance. The development of successive generations of catalyst systems has enabled the coupling of virtually any amine with a wide variety of aryl coupling partners, with the palladium-catalyzed arylation strategy capable of overriding the functionalization challenges posed by chelated palladacycles [17].

Three-component palladium-catalyzed methodologies have been developed for the solution-phase high-throughput synthesis of pyridazin-3(2H)-one libraries [18]. The diversity at position 5 of the heterocycle is determined through the use of various cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Stille coupling protocols. This approach demonstrates the versatility of palladium catalysis in accessing diverse pyridazine derivatives with different substitution patterns and functional groups.

Directed ortho-metalation (DoM) boronation protocols have been employed for the synthesis of functionalized pyridazinylboronic acids and esters [19]. These compounds serve as valuable building blocks for subsequent cross-coupling reactions with aryl and heteroaryl halides, typically providing synthetically viable yields of 40-75%, although competing protodeboronation reactions are sometimes observed. The resulting aryl- and heteroarylpyridazines represent important structural motifs in contemporary nitrogen-heterocyclic chemistry.

Photochemical Synthesis Advancements

Photochemical synthetic methodologies represent an emerging area of research for the preparation and modification of pyridazine derivatives, offering unique reactivity patterns and environmentally benign reaction conditions [20] [21]. The utilization of light as a means of chemical change provides energy-saving solutions to chemical reactions and aligns with principles of green chemistry through the reduction of harsh reagents and extreme reaction conditions.

The photochemistry of pyridazine N-oxides has received significant attention as a versatile tool for heterocycle synthesis [20] [22]. Photochemical ring-opening reactions of 1,2-diazine N-oxides provide preparative access to nitrogen heterocycles through regioselective approaches to nonsymmetrically substituted pyridazine N-oxides. The photochemical method enables direct synthesis of 1H-pyrazoles from pyridazine N-oxides, representing the first strategic use of photoinduced ring-opening reactions of 1,2-diazine N-oxides for preparative heterocycle synthesis [20].

The photoisomerization pathway of pyridazine N-oxides involves rearrangement to diazo intermediates through oxazridine species [23]. This transformation channels through transient oxazridine intermediates that connect to diazo compounds via diazoxepine intermediates. The addition of electron-donating groups at C6 of the pyridazine N-oxide significantly accelerates photoisomerization, facilitating direct access to functionalized pyrazoles, furans, or indoles through controlled secondary reactions of the diazo isomer.

Competing photodeoxygenation pathways provide access to pyridazine derivatives with concomitant generation of atomic oxygen species [23]. The nature of substituents at C3 and C6 proves critical for partitioning between isomerization and deoxygenation pathways. Electron-withdrawing groups, particularly chlorine substituents, promote deoxygenation as the exclusive photoreaction, with 3,6-dichloropyridazine N-oxide cleanly deoxygenating to give 3,6-dichloropyridazine in 98% yield after 3.5 hours of UV irradiation.

Photochemical synthesis of pyridazine derivatives from azidopyrazolopyridazine precursors has been investigated, involving photolytic nitrene intermediates that undergo ring-opening to give substituted pyridazine derivatives [24]. The photolysis reactions demonstrate solvent-dependent selectivity, with photolysis in toluene or anisole favoring photo-attack reactions of nitrene species faster than ring-opening processes, yielding corresponding anilinopyrazolopyridazine derivatives.

Advanced photochemical methodologies utilize combinations of UV light with transition metal catalysis to access reactive intermediates [22]. The synthesis of 2-aminofurans using UV light and rhodium catalysis demonstrates the potential for photochemical generation of reactive building blocks that can subsequently participate in cycloaddition reactions with alkenes to provide entry to heterocyclic scaffolds found within natural products such as carbazoles and dibenzofurans.

The application of pyridazine N-oxides as photoactivatable oxidants in biological systems represents an emerging area of research [23]. Photoinduced DNA cleavage studies demonstrate that pyridazine N-oxides can serve as useful photoactivated oxidants under physiological conditions, with DNA strand scission occurring through the generation of reactive oxygen species upon UV irradiation. These properties provide enthusiasm for the continued development of heterocyclic N-oxides as oxidant precursors for applications in organic synthesis and chemical biology.

Process Optimization Considerations

Solvent System Selection

The selection of appropriate solvent systems represents a critical factor in optimizing the synthesis of 6-Chloropyridazin-4-ol and related derivatives, significantly influencing reaction rates, selectivity, and product yields [25] [26]. The choice of solvent affects multiple aspects of the reaction mechanism, including substrate solubility, nucleophile reactivity, transition state stabilization, and product isolation procedures.

Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have emerged as preferred reaction media for nucleophilic substitution reactions involving chloropyridazine substrates . These solvents effectively solvate cationic species while leaving anionic nucleophiles relatively unsolvated, thereby enhancing nucleophilicity and accelerating reaction rates. The high dielectric constant of these solvents also promotes the ionization of ionic intermediates, facilitating the formation of Meisenheimer complexes during nucleophilic aromatic substitution processes.

The influence of hydrogen bonding interactions between solvent molecules and pyridazine substrates has been extensively studied through spectroscopic methods [25]. Studies of pyridazine in aqueous solution reveal that hydrogen bonding to the ground state follows orthodox linear patterns, while hydrogen bonding to excited states is relatively weak. These findings have important implications for photochemical synthesis methods, as solvent interactions can significantly alter the electronic properties and reactivity of photoexcited species.

Solvent effects on the electronic structure of pyridazine derivatives manifest through shifts in absorption spectra and changes in molecular orbital energies [26]. The nitrogen K-edge X-ray absorption spectra of pyridazine in aqueous solution compared to the gas phase demonstrate significant solvent-induced perturbations. Explicit local solvation structures extracted from ab initio molecular dynamics trajectories reveal that water molecules form specific hydrogen bonding interactions with the nitrogen atoms of the pyridazine ring, influencing both ground and excited state properties.

The selection of alcoholic solvents for cyclocondensation reactions requires careful consideration of nucleophilicity and coordination properties [6]. Ethanol has proven particularly effective for the synthesis of 6-chloropyridazin-3-ol from 3,6-dichloropyridazine, providing both solvent properties and nucleophilic reactivity in a single reagent. The use of absolute ethanol under reflux conditions for 24 hours achieves 90% yield through selective nucleophilic substitution at the 3-position followed by hydrolysis.

Advanced solvent systems incorporating ionic liquids and deep eutectic solvents represent emerging alternatives for pyridazine synthesis [27]. These green solvent systems offer advantages including negligible vapor pressure, thermal stability, and recyclability. Microwave-assisted synthesis in solvent-free conditions has demonstrated significant rate enhancements for polyfunctional pyridazine derivatives, providing environmentally benign reaction conditions with improved efficiency.

The optimization of solvent mixtures for specific transformations requires understanding of co-solvent effects and phase behavior [28]. Binary solvent systems can provide synergistic effects, combining the beneficial properties of individual components while mitigating their limitations. For example, the combination of polar aprotic solvents with protic co-solvents can enhance substrate solubility while maintaining nucleophile reactivity.

Temperature and Pressure Effects

Temperature optimization represents a fundamental aspect of process development for pyridazine synthesis, influencing reaction kinetics, thermodynamic equilibria, and competing side reactions [28] [29]. The optimization of thermal conditions requires balancing reaction rate enhancement against potential substrate decomposition and unwanted side product formation.

The synthesis of 6-chloropyridazin-3-ol through nucleophilic substitution of 3,6-dichloropyridazine with ethanol demonstrates the importance of temperature control [6]. Reflux conditions in ethanol (approximately 78°C) provide optimal reaction rates while maintaining substrate stability over the 24-hour reaction period required for complete conversion. Lower temperatures result in incomplete reactions, while higher temperatures can lead to substrate decomposition and reduced yields.

Thermal stability studies of pyridazine derivatives reveal specific temperature ranges for optimal synthetic transformations [28]. Most pyridazine substrates maintain structural integrity at moderate temperatures but may undergo decomposition at elevated temperatures approaching their boiling points. The compound demonstrates sensitivity to strong oxidizing agents and shows moderate photochemical stability, with recommendations for storage in dark conditions to prevent photodegradation.

High-pressure synthesis represents an emerging area for pyridazine chemistry, with unique reaction pathways accessible under elevated pressure conditions [30]. Diamond nanothread formation through high-pressure polymerization of pyridazine has been reported, demonstrating the potential for pressure-induced chemical transformations. The application of pressures above 1 GPa can fundamentally alter reaction mechanisms and enable previously inaccessible synthetic pathways.

The thermodynamics of high-pressure organic synthesis reveals that reactions involving volume decrease become spontaneous under elevated pressure conditions even if non-spontaneous at atmospheric pressure [30]. For pyridazine systems, pressure-induced cycloaddition reactions demonstrate enhanced reaction rates and altered selectivity patterns. The concept of activation volume becomes particularly important, with processes exhibiting negative activation volumes being accelerated under high pressure while those with positive activation volumes are suppressed.

Microwave-assisted heating provides an alternative approach to thermal activation, offering rapid and selective heating of polar substrates [27]. The synthesis of polyfunctional pyridazine derivatives under microwave irradiation demonstrates significant rate enhancements compared to conventional heating methods. The selective heating of polar molecules in the reaction mixture can provide improved selectivity and reduced formation of thermal decomposition products.

Cryogenic reaction conditions have been explored for specific transformations requiring enhanced selectivity [31]. Low-temperature cross-coupling reactions can prevent racemization of sensitive stereogenic centers and minimize unwanted side reactions. The use of temperatures as low as -60°C for certain cross-coupling reactions demonstrates the importance of temperature control in maintaining product stereochemistry.

The relationship between temperature and solvent effects requires careful consideration in process optimization [26]. Elevated temperatures can alter solvent properties, including dielectric constant, viscosity, and hydrogen bonding capacity. These changes can significantly impact reaction mechanisms and selectivity, necessitating simultaneous optimization of temperature and solvent conditions.

Pressure effects on molecular spectroscopy provide insights into structural changes and intermolecular interactions under non-ambient conditions [29]. Studies of pyridine under pressure reveal significant changes in fluorescence emission intensity, attributed to energy inversion of excited states due to intermolecular hydrogen bonding interactions. These findings have implications for understanding pressure effects on pyridazine systems and optimizing high-pressure synthetic conditions.

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Last modified: 08-17-2023

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